5-Nonenal

Description

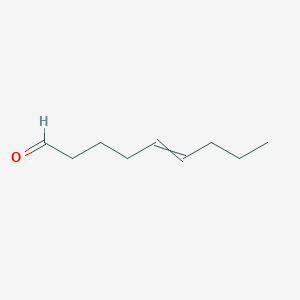

Structure

3D Structure

Properties

CAS No. |

90645-87-7 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

non-5-enal |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h4-5,9H,2-3,6-8H2,1H3 |

InChI Key |

OIYLDISFBUJSNS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CCCCC=O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation Pathways of Unsaturated Nonenals

Enzymatic Pathways from Fatty Acid Precursors

Enzymatic biosynthesis of unsaturated aldehydes often originates from polyunsaturated fatty acids (PUFAs) through the action of lipoxygenases and hydroperoxide lyases.

Lipoxygenase and Hydroperoxide Lyase Catalysis

The lipoxygenase (LOX) pathway is a major route for the enzymatic formation of volatile aldehydes in plants. This pathway begins with the oxygenation of PUFAs, such as linoleic acid (C18:2) and α-linolenic acid (C18:3), catalyzed by LOX enzymes. mdpi.comkyoto-u.ac.jp LOX introduces molecular oxygen into the fatty acid chain, forming fatty acid hydroperoxides. kyoto-u.ac.jp For instance, linoleic acid can be converted to 9- or 13-hydroperoxy-linoleic acid, while α-linolenic acid can yield 9- or 13-hydroperoxy-α-linolenic acid. mdpi.comscispace.com

Following the LOX activity, hydroperoxide lyase (HPL), a type of cytochrome P450 enzyme, cleaves the fatty acid hydroperoxides. mdpi.com This cleavage occurs between the hydroperoxide group and the adjacent carbon, resulting in the formation of volatile aldehydes and oxoacids. kyoto-u.ac.jp The specific aldehyde produced depends on the position of the hydroperoxide group on the fatty acid precursor. scispace.com For example, the cleavage of 9-hydroperoxy-linoleic acid by HPL yields (3Z)-nonenal and 9-oxononanoic acid. mdpi.comscispace.com Similarly, 13-hydroperoxy-linolenic acid is cleaved to form (3Z)-hexenal and 12-oxo-(9Z)-dodecenoic acid. mdpi.comscispace.com (3Z)-Nonenal is also reported to be formed from arachidonic acid (C20:4) via its 12-hydroperoxide in some organisms like the brown alga Laminaria angustata. wikipedia.orgresearchgate.net

The (3Z)-aldehydes generated by HPL can subsequently undergo isomerization to their corresponding (2E)-isomers, a reaction that can be catalyzed enzymatically by enal isomerases or occur non-enzymatically. scispace.compsu.edu

Hydroperoxide Peroxygenase Activity in Aldehyde Biogenesis

Hydroperoxide peroxygenases (HP peroxygenases) are another class of enzymes involved in the metabolism of fatty acid hydroperoxides and the formation of certain oxygenated lipids and aldehydes. While the primary LOX/HPL pathway produces aldehydes like (3Z)-nonenal, subsequent enzymatic transformations can occur. For example, (3Z)-nonenal can be further oxidized. scirp.org Studies have shown that (3Z)-nonenal can be oxidized by a cascade involving lipoxygenase and hydroperoxide peroxygenase into (2E)-4-hydroxy-2-nonenal (HNE). scirp.orgnih.gov This process in plants involves the oxygenation of (3Z)-nonenal to 4-hydroperoxy-2E-nonenal (4-HPNE) by an alkenal oxygenase (which can be LOX-dependent), followed by the reduction of 4-HPNE to HNE by a hydroperoxide-dependent peroxygenase. nih.govnih.gov Alternatively, peroxygenase activity can lead to the formation of epoxides, such as 3,4-epoxynonanal (B14365961) from (3Z)-nonenal, which can then rearrange to form HNE. nih.gov

Non-Enzymatic Mechanisms of Unsaturated Aldehyde Generation

In addition to enzymatic pathways, unsaturated aldehydes, including nonenals, can be generated through non-enzymatic lipid peroxidation processes. mdpi.comnih.govresearchgate.netresearchgate.netahajournals.org Lipid peroxidation is a free radical-mediated chain reaction that primarily affects PUFAs in biological membranes. mdpi.comahajournals.org

The process begins with the initiation step, where a radical oxidant abstracts a bis-allylic hydrogen from a PUFA, forming a lipid radical. mdpi.com In the propagation phase, this lipid radical reacts with molecular oxygen to form a lipid peroxy radical, which can then abstract a hydrogen from another PUFA, generating a new lipid radical and an unstable lipid hydroperoxide (LOOH). mdpi.comresearchgate.net These lipid hydroperoxides are primary, relatively stable products of lipid peroxidation. nih.gov

The subsequent decomposition of lipid hydroperoxides, often catalyzed by transition metals like iron, leads to the formation of various secondary products, including reactive aldehydes. mdpi.comresearchgate.netahajournals.org This decomposition can occur via Hock cleavage and β-scission of alkoxy radicals, which are formed from hydroperoxides. mdpi.comahajournals.org This non-enzymatic breakdown of PUFA hydroperoxides contributes to the complex mixture of saturated and unsaturated aldehydes observed during oxidative stress. researchgate.netresearchgate.net Both the 9- and 13-hydroperoxides of linoleic acid, for example, can act as precursors to aldehydes like 4-hydroxy-2-nonenal through autoxidation pathways. nih.govnih.gov While 5-nonenal is an unsaturated aldehyde, its direct and specific formation pathway via non-enzymatic lipid peroxidation, distinct from other nonenals like (3Z)-nonenal or 2-nonenal (B146743), requires further detailed investigation. However, lipid peroxidation is a general source of various unsaturated aldehydes derived from the fragmentation of oxidized fatty acids. researchgate.net

Identification of Metabolic Precursors Leading to this compound

While the biosynthesis of (3Z)-nonenal from linoleic and arachidonic acids via the LOX/HPL pathway is well-documented mdpi.comwikipedia.orgresearchgate.net, the specific metabolic precursors and enzymatic pathways leading directly to the formation of this compound are less extensively characterized in the provided search results.

The search results primarily discuss the formation of other nonenal isomers, particularly (3Z)-nonenal and (2E)-nonenal, from C18 and C20 fatty acids through the LOX/HPL pathway. mdpi.comscispace.comwikipedia.orgresearchgate.net (3Z)-nonenal is formed from the cleavage of 9-hydroperoxy-linoleic acid or 12-hydroperoxy-arachidonic acid. mdpi.comscispace.comwikipedia.orgresearchgate.net (2E)-nonenal is often formed by the isomerization of (3Z)-nonenal. scispace.comwikipedia.orgpsu.edu

While lipid peroxidation is identified as a source of various saturated and unsaturated aldehydes mdpi.comresearchgate.netresearchgate.net, the specific lipid hydroperoxide precursors and fragmentation mechanisms that would preferentially yield this compound through non-enzymatic means are not explicitly detailed in the provided information.

Further research is needed to definitively identify the specific enzymatic or non-enzymatic pathways and their precise fatty acid precursors that lead directly to the formation of this compound. The existing literature focuses more heavily on the biosynthesis of other nonenal isomers like (3Z)- and (2E)-nonenal.

Data Table: Examples of Enzymatic Formation of Nonenals

| Precursor Fatty Acid | Enzyme(s) Involved | Hydroperoxide Intermediate (Example) | Nonenal Product(s) (Example) | Source Organism/System | Citation |

| Linoleic Acid | Lipoxygenase, HPL | 9-hydroperoxy-linoleic acid | (3Z)-Nonenal | Plants (e.g., cucumber, soybean), Algae | mdpi.comscispace.comwikipedia.orgresearchgate.net |

| Arachidonic Acid | Lipoxygenase, HPL | 12-hydroperoxy-arachidonic acid | (3Z)-Nonenal | Laminaria angustata | wikipedia.orgresearchgate.net |

| (3Z)-Nonenal | Lipoxygenase, Peroxygenase | 4-hydroperoxy-2E-nonenal | (2E)-4-hydroxy-2-nonenal | Plants (e.g., soybean) | scirp.orgnih.gov |

Chemical Synthesis Strategies for 5 Nonenal and Analogues

Total Synthesis Approaches for Unsaturated Aldehydes

Total synthesis provides routes to construct unsaturated aldehydes like nonenals from simpler precursors. A prominent example is the synthesis of (3Z)-nonenal. This isomer, known for its characteristic green, melon-like odor, can be synthesized through the oxidation of the corresponding alcohol, (3Z)-nonen-1-ol. Pyridinium chlorochromate (PCC) is a commonly employed oxidizing agent for this transformation wikipedia.orgthegoodscentscompany.com.

Another approach to synthesize (3Z)-nonenal involves a multi-step sequence starting from readily available materials such as 1,4-butanediol (B3395766) wikipedia.orgthegoodscentscompany.comthegoodscentscompany.com. This highlights the flexibility in choosing starting materials and reaction sequences for total synthesis.

For other nonenal isomers, such as (E)-2-nonenal, alternative total synthesis routes have been developed. Methods include the Wittig reaction, which allows for the formation of the carbon-carbon double bond with defined stereochemistry, and oxidative cleavage reactions starting from natural products like castor oil fishersci.se. These diverse approaches underscore the need for tailored synthetic strategies based on the target nonenal isomer.

Enantioselective Synthesis of Chiral Nonenal Derivatives

Many biologically active nonenal derivatives possess defined stereochemistry, necessitating the development of enantioselective synthesis methods. Chiral epoxy-nonenals, for instance, are a class of nonenal derivatives with epoxide functionalities that can exist as enantiomers. The synthesis of specific stereoisomers of epoxy-nonenals, such as (E)-cis-6,7-epoxy-2-nonenal, a pheromone component, has been achieved using strategies involving olefin cross metathesis.

Key to the enantioselective synthesis of such compounds is the preparation of chiral precursors. The Sharpless asymmetric epoxidation of allylic alcohols is a powerful method for introducing chirality into a molecule adjacent to an alcohol and double bond, which can then be carried forward in the synthesis of chiral epoxy-nonenals.

Another example of enantioselective synthesis in the nonenal field is the preparation of the enantiomers of 4-hydroxy-2-nonenal (HNE). Both (4R)-HNE and (4S)-HNE enantiomers have been synthesized with high optical purity. A method involves a cross-metathesis reaction between acrolein and chiral oct-1-en-3-ol. The chiral oct-1-en-3-ol precursor can be obtained through the enzymatic resolution of the racemic mixture using lipases, such as Candida antarctica lipase. This demonstrates the integration of enzymatic steps into enantioselective chemical synthesis.

Development of Chemoenzymatic Methods for Nonenal Production

Chemoenzymatic methods combine the specificity and efficiency of enzymatic transformations with the versatility of chemical reactions for the synthesis of organic compounds, including nonenals and their analogues. These methods can offer advantages in terms of milder reaction conditions, reduced by-product formation, and the ability to achieve high stereo- or regioselectivity.

Enzymes, particularly lipoxygenases, have been shown to play a role in the formation of nonenals in biological systems. For example, soybean lipoxygenase-1 can oxidize 3Z-nonenal, leading to the formation of 4S-hydroperoxy-2E-nonenal. While this is a biosynthetic transformation, it highlights the potential of using isolated enzymes or enzyme systems for controlled oxidation in a synthetic context. Research into optimizing such enzymatic reactions, including factors like oxygen pressure, temperature, pH, and enzyme concentration, is ongoing to improve yields and stereospecificity.

The use of lipases for the kinetic resolution of racemic mixtures to obtain chiral building blocks, as seen in the enantioselective synthesis of HNE precursors, is another application of chemoenzymatic methods relevant to nonenal synthesis. This approach leverages the ability of lipases to selectively act on one enantiomer of a racemic substrate, leaving the other enriched or allowing for its subsequent transformation.

Metabolic Fate and Biotransformation of Unsaturated Nonenals

Enzymatic Detoxification Pathways

The enzymatic detoxification of unsaturated aldehydes, such as nonenals, primarily involves enzymes that catalyze reduction, oxidation, or conjugation reactions. These pathways are part of the general aldehyde metabolism machinery present in various tissues.

One significant route is the reduction of the aldehyde group to a primary alcohol, catalyzed by alcohol dehydrogenases (ADHs) mdpi.comwikipedia.org. Another crucial pathway is the oxidation of the aldehyde group to a carboxylic acid, a reaction mediated by aldehyde dehydrogenases (ALDHs) mdpi.comwikipedia.org. ALDHs, particularly ALDH2, play a critical role in metabolizing various aldehydes, including those derived from lipid peroxidation researchgate.netmdpi.com. These enzymatic conversions generally lead to less reactive and more water-soluble metabolites that can be more easily excreted from the body pnnl.gov.

A major detoxification mechanism for α,β-unsaturated aldehydes like 4-hydroxy-2-nonenal (HNE), a related compound, is conjugation with the tripeptide glutathione (B108866) (GSH) mdpi.commdpi.compnnl.govresearchgate.netelifesciences.orgfrontiersin.org. This reaction can occur spontaneously but is significantly catalyzed by glutathione S-transferases (GSTs) mdpi.compnnl.govresearchgate.netelifesciences.orgwur.nl. The resulting glutathione conjugate is typically less reactive and undergoes further metabolism through the mercapturic acid pathway, ultimately leading to excretion pnnl.gov. While specific data for 5-Nonenal's interaction with these enzymes may vary, the general principles of aldehyde detoxification via ADH, ALDH, and GST pathways are applicable to unsaturated nonenals as a class of compounds.

Covalent Adduct Formation with Biological Macromolecules

Unsaturated aldehydes are electrophilic species and can react covalently with nucleophilic centers on biological macromolecules, particularly proteins and nucleic acids mdpi.comnih.govacs.orgumn.eduresearcher.life. These reactions can alter the structure and function of these macromolecules.

Schiff Base Adduct Formation with Amine Groups

Aldehydes readily react with primary amine groups (R-NH₂) to form Schiff bases (also known as imines, R=N-R') mdpi.comresearcher.life. This reaction involves the condensation of the carbonyl group of the aldehyde with the amine group, releasing a molecule of water. In proteins, the ε-amino group of lysine (B10760008) residues is a primary target for Schiff base formation with aldehydes mdpi.comfigshare.comcapes.gov.br. While initially reversible, these Schiff bases can undergo further reactions, such as reduction, to form more stable covalent adducts nih.gov. The formation of Schiff bases with protein lysine residues is a well-documented reaction for various reactive aldehydes mdpi.comfigshare.comcapes.gov.br.

Michael Addition Reactions with Nucleophilic Residues

Unsaturated aldehydes, particularly those with an α,β-double bond, can undergo Michael addition reactions with nucleophilic amino acid residues in proteins mdpi.comnih.govresearchgate.netresearchgate.netgrafiati.comsrce.hr. This reaction involves the nucleophilic attack on the β-carbon of the α,β-unsaturated carbonyl system. Key nucleophilic residues involved in Michael addition include the thiol group of cysteine, the imidazole (B134444) nitrogen of histidine, and the ε-amino group of lysine mdpi.comnih.govfigshare.comcapes.gov.brresearchgate.netnih.gov. Cysteine residues are particularly reactive towards Michael addition due to the high nucleophilicity of the thiol group researchgate.net. These Michael adducts represent stable covalent modifications of proteins.

Intramolecular Cyclization Pathways of Adducts

Covalent adducts formed between unsaturated aldehydes and biological nucleophiles can sometimes undergo further intramolecular cyclization reactions, leading to the formation of cyclic structures. For instance, Michael adducts formed with certain residues can cyclize to form hemiacetals or other heterocyclic structures mdpi.com. Studies on related α,β-unsaturated aldehydes like HNE have shown that initial Michael adducts can undergo cyclization, for example, the cyclization of Michael adducts with amines to form pyrrole (B145914) derivatives mdpi.com. Intramolecular cyclization is a general chemical principle that can occur when a reactive functional group is appropriately positioned within a molecule or adduct, leading to the formation of stable ring systems organic-chemistry.orgprinceton.edunih.govnih.govbeilstein-journals.org. The specific cyclization pathways for this compound adducts would depend on the nature of the nucleophilic residue involved and the position of the double bond relative to the aldehyde group and the site of adduction.

Investigation of Bioaccessibility and Fate in Digestion Systems

Studies employing in vitro digestion models have investigated the fate of OαβUAs, including compounds structurally related to nonenals, present in oxidized oils nih.govacs.orgacs.orgresearchgate.netresearchgate.net. These studies have shown that a certain proportion of these reactive aldehydes can remain unaltered after simulated gastric and intestinal digestion nih.govacs.orgacs.orgresearchgate.net. The aldehydes can be found dispersed in the lipidic, aqueous, and pellet phases of the digestion mixture, indicating their bioaccessibility in the gastrointestinal tract acs.orgacs.org. Bioaccessibility is a prerequisite for absorption and subsequent systemic exposure acs.orgacs.org. While these models simulate digestion, the actual fate and absorption in vivo can be influenced by various factors, including interactions with other food components and metabolic processes within the intestinal cells acs.orgacs.org.

Emerging Research Directions for 5 Nonenal

Computational Chemistry and Molecular Dynamics Simulations of Nonenal Interactions

Computational chemistry and molecular dynamics (MD) simulations are becoming increasingly valuable tools for investigating the behavior of small molecules like 5-nonenal and their interactions with biological systems compchem.nlresearchgate.netnih.govacs.org. These methods allow researchers to model and predict molecular interactions at an atomic level, providing insights into reaction mechanisms and binding events that are difficult to observe experimentally compchem.nlacs.org.

For aldehydes such as this compound, computational approaches can be employed to study their reactivity with biomolecules like proteins, lipids, and nucleic acids. Aldehydes, especially α,β-unsaturated ones, are known to react with nucleophilic centers in proteins, particularly cysteine, histidine, and lysine (B10760008) residues, often through Michael addition or Schiff base formation psu.edunih.govresearchgate.netmdpi.com. MD simulations can help elucidate the dynamics of these reactions, the stability of the resulting adducts, and the conformational changes induced in biomolecules upon interaction with this compound.

While much of the existing computational work in this area has focused on the well-studied lipid peroxidation product 4-HNE psu.edunih.govresearchgate.netresearchgate.net, the methodologies are directly applicable to this compound. Simulating the reaction mechanisms of this compound with specific amino acid residues or target proteins could provide a deeper understanding of its potential biological effects and reactivity profiles. mdpi.com highlights the characterization of enzymatic activities related to 4-hydroxynonenal (B163490) removal using computational methods, suggesting a similar path for this compound.

Structure-Activity Relationship Studies for Sensory and Ecological Functions

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological or functional activity. For this compound, SAR studies are particularly relevant to its sensory properties and potential roles in ecological interactions. Volatile aldehydes, including nonenal isomers, are known contributors to the aroma profiles of various foods and are involved in chemical communication in ecological systems nih.govacs.orgacs.orgmdpi.com.

In ecological contexts, volatile organic compounds (VOCs) play roles in plant-insect interactions, microbial communication, and other environmental processes. SAR studies could explore if this compound acts as a signal or deterrent in specific ecological settings and how minor modifications to its structure might alter these functions. Studies on the aquatic toxicity of aldehydes have already employed QSAR models to predict toxicity based on hydrophobicity and reactivity, demonstrating the applicability of SAR in understanding the environmental impact of these compounds oup.com. Future SAR research on this compound could extend to its role in complex biological mixtures and its impact on different organisms.

Biotechnological Approaches for Nonenal Modulation

Biotechnological approaches offer promising avenues for modulating the levels or effects of this compound, particularly in contexts where its presence is undesirable, such as in food spoilage or body odor. Enzymatic methods are a key focus in this area. Enzymes capable of metabolizing or detoxifying aldehydes can be utilized for targeted removal or conversion of this compound.

Studies have demonstrated the potential of enzymatic methods for removing related aldehydes like trans-2-nonenal researchgate.netresearchgate.net. For instance, hen egg white lysosomal-related enzymes have shown efficacy in reducing trans-2-nonenal concentrations researchgate.net. Similarly, acetic acid bacterial enzymes have been investigated for their ability to convert body odor-producing aldehydes, including 2-nonenal (B146743), into less volatile carboxylic acids researchgate.net.

Research into the enzymatic detoxification of 4-HNE has identified key enzyme families involved, such as aldehyde dehydrogenases (ALDHs) and glutathione (B108866) S-transferases (GSTs), which catalyze the oxidation or conjugation of the aldehyde, respectively mdpi.comusc.edumdpi.comnih.gov. Identifying and characterizing enzymes with specificity for this compound could lead to the development of biotechnological applications for its removal or transformation in various matrices. This could involve screening microbial or plant enzyme libraries, protein engineering to enhance specificity and efficiency, or developing enzyme-based systems for industrial or cosmetic applications.

Interdisciplinary Research Integrating Omics Technologies with Nonenal Chemistry

Understanding the complete impact and metabolic fate of this compound within biological systems requires an integrated approach that combines chemistry with high-throughput "omics" technologies. Omics disciplines, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of biological processes mdpi.comfrontiersin.orgnih.govnih.govpb.edu.pl. Integrating these technologies with detailed chemical analysis of this compound can offer comprehensive insights.

Metabolomics, which involves the study of the complete set of metabolites in a biological sample, is particularly relevant, as it can directly measure the presence and concentration of this compound and its metabolites mdpi.comnih.gov. By combining metabolomics with transcriptomics and proteomics, researchers can investigate how exposure to this compound affects gene expression and protein profiles, and how these changes relate to the production or metabolism of the aldehyde. researchgate.net illustrates the use of non-targeted metabolomics and transcriptomics to investigate aroma formation, a process where nonenal can play a role.

Q & A

Q. What advanced statistical approaches are suitable for analyzing this compound’s dose-dependent effects in cellular toxicity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.